7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
Description
7-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is a quinazoline-based compound characterized by a chlorine substituent at position 7 of the quinazoline core and a 4-phenoxyphenyl group attached to the N4-amine. Quinazolines are heterocyclic scaffolds widely explored in medicinal chemistry due to their versatility in targeting enzymes such as tyrosine kinases, tubulin, and apoptosis regulators.
Properties
IUPAC Name |
7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-6-11-18-19(12-14)22-13-23-20(18)24-15-7-9-17(10-8-15)25-16-4-2-1-3-5-16/h1-13H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTYOMGQGHMLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Coupling of Isocyanides and Amines
Reaction Mechanism and Optimization
Copper(II) acetate-catalyzed coupling between 2-isocyanobenzoates and 4-phenoxyaniline enables efficient quinazoline formation. Key steps include:
- Isocyanide activation : Cu(OAc)$$_2$$ coordinates to the isocyanide carbon, facilitating nucleophilic attack by the amine.
- Cyclization : Intramolecular dehydration forms the quinazoline ring.
- Catalyst: Cu(OAc)$$2$$·H$$2$$O (5 mol%)
- Base: Et$$_3$$N (2 equiv)
- Solvent: Anisole (green alternative to DMF)
- Temperature: 150°C (microwave irradiation)
- Time: 20 minutes
Table 1: Copper-Catalyzed Synthesis Parameters
| Component | Specification | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 5 mol% Cu(OAc)$$_2$$ | 68–77 | |
| Solvent | Anisole | +15% vs DMF | |
| Reaction Scale | 5 mmol | 77 |
Nucleophilic Aromatic Substitution (SNAr)
Two-Step Synthesis from 4,7-Dichloroquinazoline
This method exploits the superior leaving-group ability of chlorine at C4:
Step 1 : Selective amination at C4 using 4-phenoxyaniline.
Step 2 : Retention of C7 chlorine for downstream modifications.
- Combine 4,7-dichloroquinazoline (1 equiv) and 4-phenoxyaniline (1.2 equiv) in n-butanol.
- Reflux at 120°C for 8 hours under N$$_2$$.
- Purify via silica chromatography (CHCl$$_3$$/MeOH 49:1).
Key data :
Benzoxazinone Intermediate Route
Acylation-Ring Closure Strategy
Adapted from classical quinazolinone synthesis, this approach involves:
- Acylation : Treat 2-amino-5-chlorobenzoic acid with chloroacetyl chloride.
- Benzoxazinone formation : Cyclize with acetic anhydride.
- Aminolysis : React with 4-phenoxyaniline under basic conditions.
Critical modifications :
- Substitute acyl chloride with chloroacetyl chloride to retain C7 chlorine.
- Use microwave irradiation (100°C, 30 min) to accelerate aminolysis.
Table 2: Benzoxazinone Route Efficiency
| Step | Conditions | Yield (%) |
|---|---|---|
| Acylation | CH$$2$$Cl$$2$$, 0°C | 89 |
| Cyclization | Ac$$_2$$O, Δ, 1 h | 76 |
| Aminolysis | MW, Et$$_3$$N, 30 min | 82 |
Chemical Reactions Analysis
Types of Reactions: 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interaction with specific molecular targets such as kinases involved in cell cycle regulation.
- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity, potentially effective against resistant strains of bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the phenoxy group can enhance its efficacy.
The biological activities of this compound have been characterized through various assays:
| Activity | Details |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines (e.g., MCF-7, HeLa) |
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Potential to inhibit specific kinases involved in cancer progression |
Material Science
In material science, this compound serves as a building block for synthesizing novel materials. Its unique properties allow it to be used in developing:
- Polymeric Materials : Incorporation into polymer matrices to enhance thermal stability and mechanical properties.
- Nanocomposites : Used as a functional additive in nanocomposite materials for improved performance characteristics.
Case Study 1: Anticancer Efficacy
A study conducted on the compound's anticancer properties revealed that it significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 μM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound had a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent. Further SAR analysis suggested that modifications to the phenoxy group could enhance this activity.
Mechanism of Action
The mechanism of action of 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, biological activities, and synthetic routes of 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine and related compounds:
Key Observations
Substituent Position and Electronic Effects: The 7-chloro substituent in the target compound contrasts with 2-chloro (e.g., ) or 6-chloro (e.g., ) analogs. Chlorine at position 7 may enhance electrophilicity at the quinazoline core, favoring interactions with nucleophilic residues in enzyme active sites.
Aniline/Amine Modifications: The 4-phenoxyphenyl group in the target compound provides a bulky, lipophilic substituent, which may improve membrane permeability but reduce aqueous solubility compared to smaller groups like 4-methoxyphenyl (e.g., ) or 3-chloro-4-fluorophenyl (e.g., ). N-Alkylation (e.g., N-methyl in ) is critical for apoptosis induction, while N-aryl groups (e.g., phenoxyphenyl) may prioritize steric interactions over hydrogen bonding .
Biological Activity Correlations :
- Kinase Inhibition : Morpholine- or piperazine-containing derivatives (e.g., ) exhibit enhanced solubility and kinase selectivity due to hydrophilic side chains.
- Antibacterial vs. Anticancer : Compounds with nitroimidazole (e.g., ) or triazole (e.g., ) moieties show divergent applications, emphasizing the role of auxiliaries in target specificity.
Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution of 4-chloro-7-chloroquinazoline with 4-phenoxyaniline. This contrasts with microwave-assisted Suzuki couplings (e.g., ) or multistep sequences for morpholine derivatives (e.g., ).
Biological Activity
7-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The compound may modulate these targets, leading to alterations in cellular processes such as apoptosis and cell cycle regulation.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
- Cytotoxicity Assessment : The compound has been tested against various human cancer cell lines. For instance, it demonstrated significant cytotoxic effects with GI50 values ranging from 0.05 to 0.95 µM in assays conducted by the National Cancer Institute (NCI) on hybrid analogues containing similar quinazoline structures .
- Mechanisms of Action : The compound's mechanism involves inhibition of key signaling pathways associated with tumor growth, such as the EGFR pathway, which is crucial for many cancers .
- Structure-Activity Relationship (SAR) : Modifications in the phenoxy group have been shown to enhance or diminish anticancer activity, indicating that specific substituents can significantly impact efficacy .
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties:
- In Vitro Studies : The compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial effects .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Study on Cancer Cell Lines
A notable study involved testing a series of quinazoline derivatives, including this compound, against a panel of 58 human cancer cell lines. The results indicated that this compound effectively inhibited cell proliferation in several types of cancer cells, particularly those resistant to conventional therapies .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, compounds structurally related to this compound were evaluated for their ability to combat Candida albicans and Cryptococcus neoformans. The findings suggested that modifications in the quinazoline structure could enhance antifungal activity .
Data Summary
Q & A
Q. What synthetic routes are recommended for synthesizing 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Key Steps :
- Quinazoline Core Formation : Start with 7-chloroquinazolin-4-amine derivatives. Cyclization of substituted anthranilic acids or condensation of 2-aminobenzonitrile derivatives with appropriate reagents (e.g., POCl₃ for chlorination) can yield the quinazoline backbone.
- Aniline Coupling : Introduce the 4-phenoxyaniline moiety via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF or DMSO at 80–100°C).
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize side products like dimerization or over-chlorination.
- Purity Control : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture). Validate purity (>95%) using HPLC with UV detection at 254 nm .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions and aromatic proton environments. For example, the quinazoline C4-amine proton typically appears as a singlet near δ 8.5 ppm. The phenoxyphenyl group shows distinct aromatic splitting patterns .
- IR Spectroscopy : Identify NH stretches (3200–3400 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹).
- Mass Spectrometry (HRMS) : Use ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 376.08).
- HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in kinase inhibition?
Methodological Answer:
- Modification Strategy :
- Core Variations : Synthesize analogs with substitutions at the quinazoline C2 (e.g., morpholine, methoxy) or C7 (e.g., fluoro, methyl) positions to assess steric/electronic effects.
- Aniline Modifications : Replace the phenoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Assays :
- Kinase Profiling : Use radiometric or fluorescence-based kinase assays (e.g., ADP-Glo™) to test inhibitory activity against EGFR, Src, or VEGFR2. Compare IC₅₀ values across analogs .
- 3D-QSAR Modeling : Generate CoMFA or CoMSIA models using molecular descriptors (e.g., steric, electrostatic fields) to predict activity trends .
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., apoptosis induction vs. kinase inhibition)?
Methodological Answer:
- Mechanistic Studies :
- Data Reconciliation :
Q. What in vitro and in vivo models are optimal for evaluating the therapeutic potential of this compound?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
